molecular formula C18H22FN3O2 B2454906 3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile CAS No. 2415565-38-5

3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile

Cat. No. B2454906
CAS RN: 2415565-38-5
M. Wt: 331.391
InChI Key: OLDCIVIPJAKXEV-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as FPMB and is used in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. The purpose of

Scientific Research Applications

Anti-Tubercular Activity

3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with low cytotoxicity to human cells. Further development of these derivatives is promising.

Benzoxazole Derivatives

The compound can serve as a precursor for the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These benzoxazoles exhibit diverse biological activities and are of interest in drug discovery. The straightforward synthetic route involves using piperidine-4-carboxylic acid and 1,3-difluorobenzene .

Fluorinated Pyridines

Fluorination of pyridine is a valuable strategy for modifying its properties. Although not directly related to the compound, the synthesis of fluorinated pyridines provides insights. For instance, complex AlF3 and CuF2 can yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine. Such fluorinated pyridines find applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c19-16-10-14(11-20)4-5-15(16)12-21-8-9-24-17(13-21)18(23)22-6-2-1-3-7-22/h4-5,10,17H,1-3,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDCIVIPJAKXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile

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